3-iodo-N-(pyridin-3-yl)benzamide
Description
3-Iodo-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridin-3-ylamine group attached to a 3-iodobenzoyl moiety. The compound’s synthesis typically involves the reaction of 3-iodobenzoyl chloride with pyridin-3-amine in the presence of a base such as triethylamine, analogous to methods described for related iodobenzamide derivatives . The iodine substituent at the meta position of the benzoyl group introduces steric and electronic effects, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H9IN2O |
|---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
3-iodo-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9IN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) |
InChI Key |
HBUBMVNSVLQQJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-iodo-N-(pyridin-3-yl)benzamide and related compounds:
Key Comparative Insights
Halogen Substituents :
- The 3-iodo group in the target compound contrasts with chloro (4d), fluoro (CNS4), and trifluoromethyl (flumbatinib) substituents in analogs. Iodine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to lighter halogens .
Heterocyclic Modifications :
- Pyridin-3-yl is a common pharmacophore, but its positioning varies. For example, PF-06446846 incorporates a triazolo-pyridine hybrid, while flumbatinib uses a pyridin-3-ylpyrimidine scaffold to enhance target binding .
Biological Activities :
- Several analogs exhibit marked bioactivity:
- B2 () : Potent CDK7 inhibition (IC₅₀ = 4 nM) with efficacy in polycystic kidney disease models.
- Flumbatinib () : Tyrosine kinase inhibition underscores the therapeutic relevance of pyridin-3-yl benzamides in oncology.
- PF-06446846 () : Ribosome-targeting activity demonstrated via X-ray crystallography.
- In contrast, 3-iodo-N-(pyridin-3-yl)benzamide’s bioactivity remains uncharacterized in the provided evidence, necessitating further study.
Synthetic Accessibility: The target compound’s synthesis mirrors methods for 3-iodo-N-(quinolin-8-yl)benzamide (93% yield) but substitutes pyridin-3-amine for quinolin-8-amine . Other analogs, such as CNS4, require specialized reactions like thiocarbamoylation .
Research Findings and Data
Physicochemical Properties
- Solubility : Pyridin-3-yl benzamides generally exhibit moderate aqueous solubility due to the polar pyridine nitrogen, though iodine’s hydrophobicity may reduce it in the target compound.
- Thermal Stability : Melting points for analogs range from 120–250°C (e.g., 4d–4i in ), influenced by substituent bulk and crystallinity .
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
